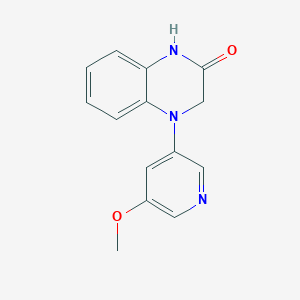

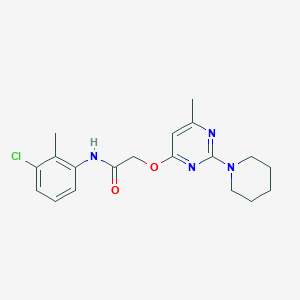

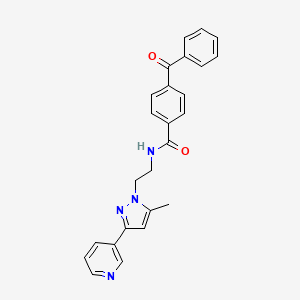

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel organic compounds often involves multi-step reactions and the use of various catalysts and reagents. In the context of the compounds related to "4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one", we can see that different starting materials and synthetic routes are employed to create compounds with potential biological activities. For instance, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved using 4-hydroxycoumarine as a starting material, followed by a series of reactions including the formation of oxadiazole groups . Similarly, functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds were synthesized through a four-step reaction starting from o-alkyl derivative of salicyaldehyde, leading to the formation of 2-acetyl benzofuran, and subsequent reactions . Additionally, methyl 4-aminopyrrole-2-carboxylates were synthesized from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, showcasing a one-pot relay catalytic cascade reaction .

Molecular Structure Analysis

The molecular structures of synthesized compounds are elucidated using various spectroscopic techniques. In the case of the 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones, analytical techniques such as UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra were used to confirm the structures and elucidate the positions of protons and carbons . For the charge-transfer complex formed between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone, infrared and 1H NMR measurements were carried out, indicating the presence of hydrogen bonding in addition to charge-transfer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include the formation of oxadiazole groups, Claisen–Schmidt condensation reactions, and hydrazinolysis. The charge-transfer reaction between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone is another example, which was investigated spectrophotometrically and showed the formation of a stable complex . The relay catalytic cascade reaction used in the synthesis of methyl 4-aminopyrrole-2-carboxylates is a notable example of a one-pot synthesis involving metal/organo relay catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data and their biological activities. The UV absorption spectra of the oxadiazole derivatives showed strong absorption bands, which are indicative of their electronic transitions . The charge-transfer complex exhibited high stability as evidenced by high values of the formation constant and molecular extinction coefficient . The antimicrobial and antioxidant activities of these compounds were also evaluated, with some showing significant activity against bacterial strains such as Escherichia coli and Pseudomonas Aeruginosa, as well as varying degrees of antioxidant activities .

Aplicaciones Científicas De Investigación

Tubulin-Polymerization Inhibitors

A study by Wang et al. (2014) discovered compounds related to 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one that act as tubulin-polymerization inhibitors. They exhibited significant cytotoxic activity and disrupted microtubule formation, potentially useful in cancer therapy.

Anticancer Properties of Gold Complexes

Gallati et al. (2020) Gallati et al., 2020 synthesized gold complexes involving derivatives of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one. These complexes showed promising activity against certain cancer cell lines, indicating potential for cancer treatment.

Antagonists for Bone Turnover

Hutchinson et al. (2003) Hutchinson et al., 2003 identified a compound as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its application in the treatment of osteoporosis.

Tumor-Vascular Disrupting Agents

Cui et al. (2017) Cui et al., 2017 found that derivatives of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one disrupted tumor vasculature and exhibited high antiproliferative activity, making them promising tumor-vascular disrupting agents.

Molecular Diversity in Chemical Reactions

Sun et al. (2013) Sun et al., 2013 explored the molecular diversity in reactions involving compounds similar to 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, highlighting their potential in creating diverse molecular structures.

Inhibitors for Leukotriene Synthesis

Hutchinson et al. (2009) Hutchinson et al., 2009 developed inhibitors for leukotriene synthesis using derivatives of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one. These compounds may be beneficial in treating conditions like asthma.

Synthesis and Characterization

Several studies, such as those by Shukla et al. (1999) Shukla et al., 1999 and Sośnicki (2009) Sośnicki, 2009, have focused on the synthesis and characterization of compounds related to 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, expanding the understanding of their chemical properties.

Other Applications

Research has also explored its use in developing 5-HT6 receptor antagonists with antidepressant properties Zajdel et al., 2016, and in understanding the mechanism of ligand scrambling in gold(I) complexes Goetzfried et al., 2020.

Propiedades

IUPAC Name |

4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-11-6-10(7-15-8-11)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGJLFNXJGSMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)